Ethylmalononitrile
Overview
Description
Ethylmalononitrile, also known as 2-ethylpropanedinitrile, is an organic compound with the molecular formula C5H6N2. It is a colorless liquid that is used as a building block in organic synthesis. The compound is known for its reactivity due to the presence of two nitrile groups, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmalononitrile can be synthesized through several methods. One common method involves the alkylation of malononitrile with ethyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH2(CN)2+C2H5Br→C2H5CH(CN)2+NaBr
This reaction typically requires refluxing the reactants in an appropriate solvent like ethanol .
Industrial Production Methods: On an industrial scale, this compound can be produced by the gas-phase reaction of acetonitrile and cyanogen chloride. This method is efficient and yields a high purity product:
NCCl+CH3CN→NCCH2CN+HCl
This reaction is carried out under controlled conditions to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions: Ethylmalononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, acetonitrile.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products:
Substituted Alkenes: Formed through Knoevenagel condensation.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
Ethylmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor agonists.
Medicine: It is involved in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethylmalononitrile involves its reactivity due to the nitrile groups. These groups can participate in various chemical reactions, leading to the formation of new compounds. The nitrile groups can act as electron-withdrawing groups, stabilizing reaction intermediates and facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Malononitrile: Similar in structure but lacks the ethyl group.
Cyanoacetonitrile: Contains a single nitrile group.
Dicyanomethane: Another compound with two nitrile groups but different structural arrangement.
Uniqueness: Ethylmalononitrile is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, offering different properties compared to its analogs .
Properties
IUPAC Name |
2-ethylpropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-5(3-6)4-7/h5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKGLZXMDLCSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190456 | |
Record name | Malononitrile, ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3696-37-5 | |
Record name | 2-Ethylpropanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3696-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malononitrile, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylpropanedinitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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